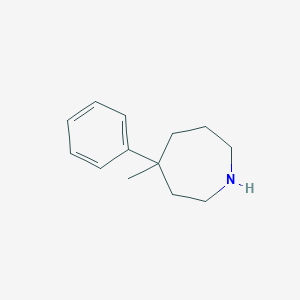
4-Methyl-4-phenylazepane
Vue d'ensemble
Description
“4-Methyl-4-phenylazepane” is a chemical compound with the molecular formula C13H19N and a molecular weight of 189.3 . It is classified as a pyrrolidine, which is a heterocyclic organic compound containing a pyrrolidine ring structure.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current literature.
Applications De Recherche Scientifique
Cross-Coupling of Remote meta-C–H Bonds
In the field of organic chemistry, cross-coupling reactions are essential for creating complex molecules. Research by Wan, Dastbaravardeh, Li, and Yu (2013) in the Journal of the American Chemical Society highlights a method for meta-C–H arylation and methylation using a nitrile template. This approach could be applied to 4-Methyl-4-phenylazepane for creating derivatives with potential applications in material science or pharmacology (Wan, Dastbaravardeh, Li, & Yu, 2013).
Synthesis of Unsaturated Esters
Magro et al. (2010) in Chemical Science describe the methoxycarbonylation of alkynes to produce unsaturated esters, a process that could be relevant for modifying this compound. This reaction pathway offers a method for diversifying the chemical structure and potentially altering the physical properties of the base compound (Magro et al., 2010).
Antimicrobial Compounds
Research into antimicrobial compounds, such as those found in Pimpinella species, can offer insights into the potential antimicrobial applications of this compound. Tabanca et al. (2003) in Planta Medica investigated phenylpropanoids for their antimicrobial activity, which might inspire similar research into the antimicrobial potential of this compound derivatives (Tabanca et al., 2003).
Synthesis and Binding Properties of Tropane Esters
Blough et al. (2002) in the Journal of Medicinal Chemistry explored the synthesis and dopamine transporter binding properties of tropane esters. Their research into the interaction between these compounds and the dopamine transporter may provide a framework for studying the neurological interactions of this compound derivatives (Blough et al., 2002).
Stimulus Effects of Psychoactive Agents
Khorana et al. (2004) in Pharmacology Biochemistry and Behavior investigated the behavioral actions of psychoactive sulfur-containing agents. This research could inform studies on the psychoactive or neurological effects of this compound and its derivatives (Khorana et al., 2004).
Synthesis of Azetidine-2-one Derivatives
Noolvi et al. (2014) in the Arabian Journal of Chemistry synthesized and evaluated azetidine-2-one derivatives for antibacterial and cytotoxic properties. This research highlights a methodological approach that could be adapted for synthesizing and testing this compound derivatives in medicinal chemistry (Noolvi et al., 2014).
Platinum(II) Complexes for DNA Binding
Brodie, Collins, and Aldrich-Wright (2004) in Dalton Transactions studied platinum(II) complexes with methylated phenanthrolines for DNA binding. Insights from this study can guide research into the use of this compound in creating complexes that interact with DNA (Brodie, Collins, & Aldrich-Wright, 2004).
Safety and Hazards
The safety information for “4-Methyl-4-phenylazepane” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-methyl-4-phenylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(8-5-10-14-11-9-13)12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROKUYOSRDIQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933743-33-0 | |
| Record name | 4-methyl-4-phenylazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



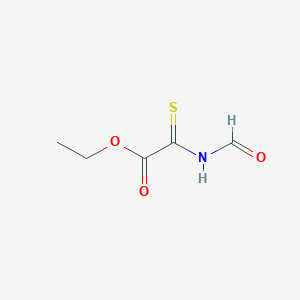

![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde](/img/structure/B1433692.png)
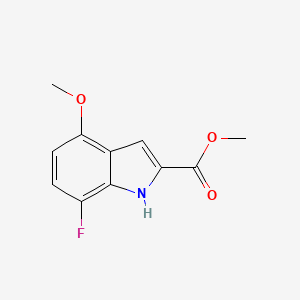
![4-[(8-Nitroquinolin-2-yl)amino]benzoic acid](/img/structure/B1433694.png)

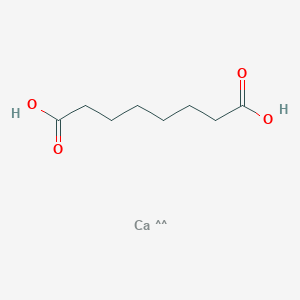
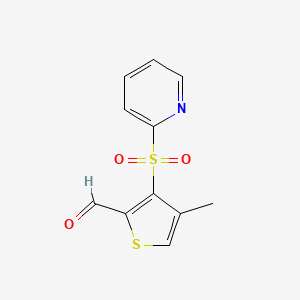

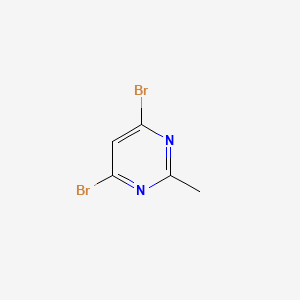
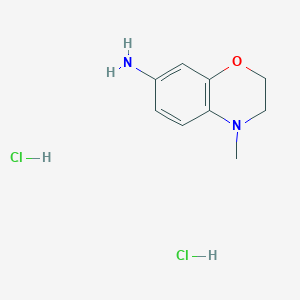
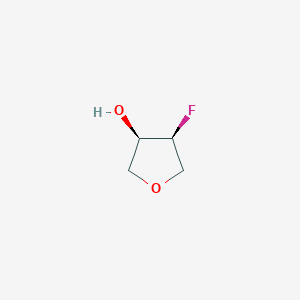

![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)